(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone
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Overview
Description
(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone is a complex organic compound that features a combination of fluorinated phenyl, pyridyl, oxadiazole, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic conditions.
Coupling with the pyridyl group: The oxadiazole intermediate is then coupled with a pyridyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the phenoxy group: The resulting compound is then reacted with a phenol derivative under basic conditions to form the phenoxy linkage.
Attachment of the pyrrolidinyl group: Finally, the pyrrolidinyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated phenyl group can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It can be used in the development of new therapeutics for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group can enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. The oxadiazole and pyridyl groups can further contribute to its biological activity by facilitating interactions with specific amino acid residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone
- (2,3-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone
- (3,4-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone
Uniqueness
The uniqueness of (2,5-Difluorophenyl)[3-[2-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-pyrrolidinyl]methanone lies in the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the oxadiazole and pyridyl groups also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H18F2N4O3 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2,5-difluorophenyl)-[3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenoxy]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C24H18F2N4O3/c25-16-5-6-20(26)19(13-16)24(31)30-12-9-17(14-30)32-21-4-2-1-3-18(21)23-28-22(29-33-23)15-7-10-27-11-8-15/h1-8,10-11,13,17H,9,12,14H2 |
InChI Key |
IIWDFDZNSQGTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2C3=NC(=NO3)C4=CC=NC=C4)C(=O)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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